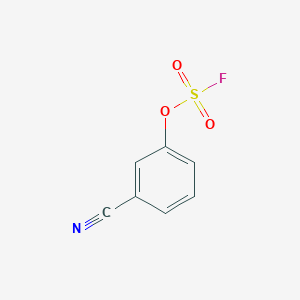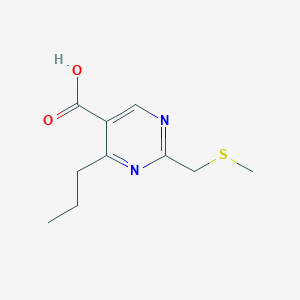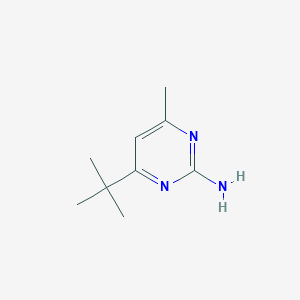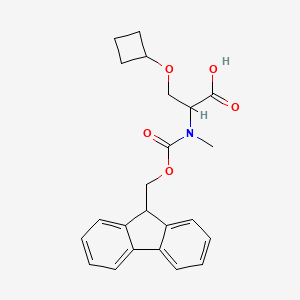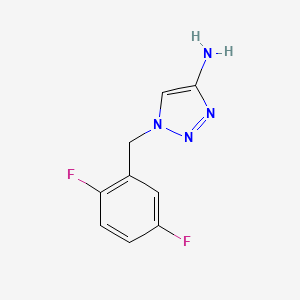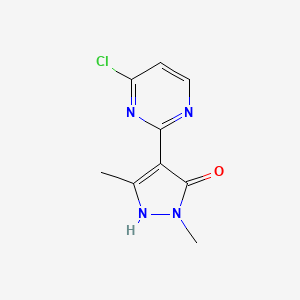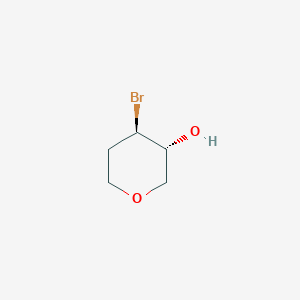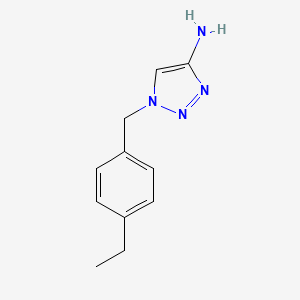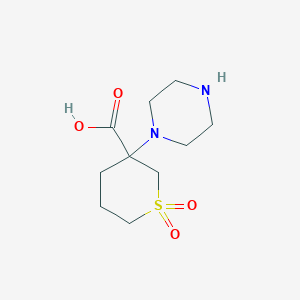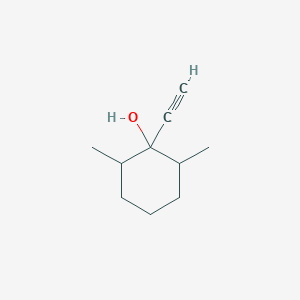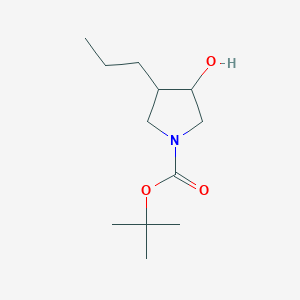
Tert-butyl 3-hydroxy-4-propylpyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-hydroxy-4-propylpyrrolidine-1-carboxylate is an organic compound with the molecular formula C12H23NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing ring, and features a tert-butyl ester group. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-hydroxy-4-propylpyrrolidine-1-carboxylate typically involves the reaction of 3-hydroxy-4-propylpyrrolidine with tert-butyl chloroformate under basic conditions. The reaction proceeds as follows:
Starting Material: 3-hydroxy-4-propylpyrrolidine.
Reagent: Tert-butyl chloroformate.
Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide, typically in an organic solvent like dichloromethane.
Procedure: The tert-butyl chloroformate is added dropwise to a solution of 3-hydroxy-4-propylpyrrolidine and the base, and the mixture is stirred at room temperature until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Large quantities of 3-hydroxy-4-propylpyrrolidine and tert-butyl chloroformate.
Optimized Conditions: The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Purification: The product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 3-hydroxy-4-propylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) to form tosylates, which can then undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: TsCl in pyridine at room temperature.
Major Products
Oxidation: Formation of 3-oxo-4-propylpyrrolidine-1-carboxylate.
Reduction: Formation of 3-hydroxy-4-propylpyrrolidine-1-methanol.
Substitution: Formation of 3-tosyloxy-4-propylpyrrolidine-1-carboxylate.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-hydroxy-4-propylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a protecting group for amines in peptide synthesis.
Biology: Investigated for its potential as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of fine chemicals and pharmaceuticals, where its unique reactivity and stability are advantageous.
Wirkmechanismus
The mechanism of action of tert-butyl 3-hydroxy-4-propylpyrrolidine-1-carboxylate depends on its application:
As a Protecting Group: It protects amine groups by forming a stable carbamate linkage, which can be selectively removed under acidic conditions.
As a Chiral Auxiliary: It induces chirality in the synthesis of enantiomerically pure compounds by forming diastereomeric intermediates, which can be separated and further processed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate: Similar structure but with a methyl group instead of a propyl group.
Tert-butyl 3-hydroxy-4-ethylpyrrolidine-1-carboxylate: Similar structure but with an ethyl group instead of a propyl group.
Tert-butyl 3-hydroxy-4-isopropylpyrrolidine-1-carboxylate: Similar structure but with an isopropyl group instead of a propyl group.
Uniqueness
Tert-butyl 3-hydroxy-4-propylpyrrolidine-1-carboxylate is unique due to its specific propyl substitution, which can influence its steric and electronic properties, making it suitable for particular synthetic applications and interactions with biological targets.
Eigenschaften
Molekularformel |
C12H23NO3 |
|---|---|
Molekulargewicht |
229.32 g/mol |
IUPAC-Name |
tert-butyl 3-hydroxy-4-propylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO3/c1-5-6-9-7-13(8-10(9)14)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3 |
InChI-Schlüssel |
ZZRYPMYWCVOBGA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CN(CC1O)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[5-chloro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic Acid](/img/structure/B13630205.png)
